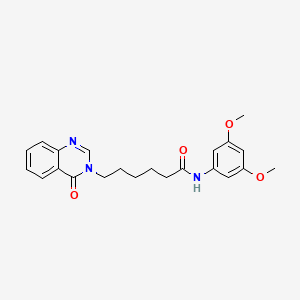
4-(Carboxymethyl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Carboxymethyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two carboxylic acid groups and a carboxymethyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of thiophene derivatives. For example, the reaction of thiophene-3-carboxylic acid with chloroacetic acid under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Carboxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(Carboxymethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Carboxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions, further affecting the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(Carboxymethyl)thiophene-3-carboxylic acid
Uniqueness
4-(Carboxymethyl)thiophene-3-carboxylic acid is unique due to the presence of both carboxylic acid and carboxymethyl groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
4-(carboxymethyl)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-6(9)1-4-2-12-3-5(4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDQYSYJCSCFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[6-(Methoxymethyl)-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2619154.png)
![1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime](/img/structure/B2619155.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2619156.png)

![(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2619159.png)
![(1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine](/img/structure/B2619160.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2619161.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2619163.png)



![N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2619169.png)


